molecular formula C14H21N3O5 B12782628 Thymidine, 3'-deoxy-3'-((2-methyl-1-oxopropyl)amino)- CAS No. 132149-31-6

Thymidine, 3'-deoxy-3'-((2-methyl-1-oxopropyl)amino)-

Katalognummer: B12782628
CAS-Nummer: 132149-31-6
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: KLEYWWGBUPXPAZ-HBNTYKKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)-, is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- involves several stepsThis is typically achieved through a series of chemical reactions involving reagents such as phosphoro-2-methylimidazolide .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques. The process includes the use of high-energy nucleotide monomers and divalent cations to facilitate the reaction . The sulfur atom substitution in the compound enhances the rate of template copying, making the synthesis more efficient .

Analyse Chemischer Reaktionen

Types of Reactions

Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include divalent cations like magnesium ions, high-energy nucleotide monomers, and phosphoro-2-methylimidazolide . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the sulfur atom substitution enhances the rate of template copying, leading to more efficient synthesis of the desired compound .

Wissenschaftliche Forschungsanwendungen

Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- involves its incorporation into DNA. The compound mimics natural nucleosides, allowing it to be incorporated into DNA strands during replication. This can interfere with DNA synthesis and repair, leading to potential therapeutic effects . The sulfur atom substitution enhances the rate of template copying, making the compound more efficient in its action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- is unique due to its sulfur atom substitution, which enhances the rate of template copying and makes it more efficient in various applications . This sets it apart from other similar compounds and makes it a valuable tool in scientific research.

Eigenschaften

CAS-Nummer

132149-31-6

Molekularformel

C14H21N3O5

Molekulargewicht

311.33 g/mol

IUPAC-Name

N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-2-methylpropanamide

InChI

InChI=1S/C14H21N3O5/c1-7(2)12(19)15-9-4-11(22-10(9)6-18)17-5-8(3)13(20)16-14(17)21/h5,7,9-11,18H,4,6H2,1-3H3,(H,15,19)(H,16,20,21)/t9-,10+,11+/m0/s1

InChI-Schlüssel

KLEYWWGBUPXPAZ-HBNTYKKESA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(C)C

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.